4-Ethoxy-3-ethylbenzaldehyde
Overview
Description
4-Ethoxy-3-ethylbenzaldehyde is an organic compound with the molecular formula C11H14O2. It is characterized by the presence of an ethoxy group (-OCH2CH3) and an ethyl group (-CH2CH3) attached to a benzaldehyde core. This compound is typically a colorless to pale yellow liquid and is known for its distinctive aromatic odor. It is used in various applications, including the synthesis of fragrances and as an intermediate in organic synthesis .
Preparation Methods
4-Ethoxy-3-ethylbenzaldehyde can be synthesized through several methods. One common synthetic route involves the esterification of 3-ethylbenzaldehyde with ethanol. The reaction is typically carried out under acidic conditions to facilitate the formation of the ethoxy group . Industrial production methods may involve similar esterification processes, optimized for large-scale production to ensure high yield and purity.
Chemical Reactions Analysis
4-Ethoxy-3-ethylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: It can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents (e.g., ethanol, dichloromethane), and controlled temperatures to ensure the desired reaction pathway. Major products formed from these reactions include carboxylic acids, alcohols, and various substituted benzaldehydes.
Scientific Research Applications
4-Ethoxy-3-ethylbenzaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of fragrances and flavoring agents.
Biology: Research into its biological activity includes studies on its potential as a bioactive compound with antimicrobial or antioxidant properties.
Medicine: While not widely used in medicine, its derivatives may be explored for pharmaceutical applications.
Mechanism of Action
The mechanism of action of 4-Ethoxy-3-ethylbenzaldehyde depends on its specific application. In chemical reactions, it acts as a substrate that undergoes transformation through various pathways, such as oxidation or reduction. The molecular targets and pathways involved include interactions with specific enzymes or catalysts that facilitate these transformations .
Comparison with Similar Compounds
4-Ethoxy-3-ethylbenzaldehyde can be compared with other similar compounds, such as:
4-Ethoxybenzaldehyde: Lacks the ethyl group, making it less bulky and potentially less reactive in certain substitution reactions.
3-Ethylbenzaldehyde: Lacks the ethoxy group, which may affect its solubility and reactivity.
4-Methoxy-3-ethylbenzaldehyde: Similar structure but with a methoxy group (-OCH3) instead of an ethoxy group, which can influence its chemical properties and reactivity.
These comparisons highlight the unique structural features of this compound, such as the presence of both ethoxy and ethyl groups, which contribute to its distinct chemical behavior and applications.
Properties
IUPAC Name |
4-ethoxy-3-ethylbenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-3-10-7-9(8-12)5-6-11(10)13-4-2/h5-8H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJZPWQSFLONTKK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)C=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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